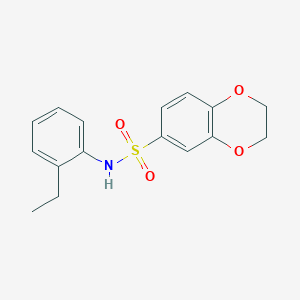![molecular formula C14H19NOS B5802968 1-[2-(ethylthio)benzoyl]piperidine](/img/structure/B5802968.png)
1-[2-(ethylthio)benzoyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(ethylthio)benzoyl]piperidine, also known as EBP, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. EBP belongs to the class of piperidine derivatives, which have been extensively studied for their pharmacological properties.
Mécanisme D'action
The exact mechanism of action of 1-[2-(ethylthio)benzoyl]piperidine is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 1-[2-(ethylthio)benzoyl]piperidine has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the breakdown of extracellular matrix proteins. This could explain its anti-tumor and anti-inflammatory effects. 1-[2-(ethylthio)benzoyl]piperidine has also been found to inhibit the NF-κB signaling pathway, which plays a key role in inflammation and cancer progression.
Biochemical and Physiological Effects:
1-[2-(ethylthio)benzoyl]piperidine has been shown to exhibit a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. Moreover, 1-[2-(ethylthio)benzoyl]piperidine has been found to possess anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. 1-[2-(ethylthio)benzoyl]piperidine has also been found to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-[2-(ethylthio)benzoyl]piperidine in lab experiments is its relatively simple synthesis method. Moreover, 1-[2-(ethylthio)benzoyl]piperidine has been found to exhibit a range of pharmacological activities, making it a versatile compound for studying various biological processes. However, one limitation of using 1-[2-(ethylthio)benzoyl]piperidine in lab experiments is its low solubility in water, which could affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for the study of 1-[2-(ethylthio)benzoyl]piperidine. One area of research could focus on the development of new synthetic methods for 1-[2-(ethylthio)benzoyl]piperidine that improve its yield and purity. Moreover, further studies could investigate the mechanism of action of 1-[2-(ethylthio)benzoyl]piperidine and its potential as a therapeutic agent for various diseases. Additionally, the development of new formulations of 1-[2-(ethylthio)benzoyl]piperidine that improve its solubility and bioavailability could enhance its pharmacological properties and lead to the development of new drugs.
Méthodes De Synthèse
The synthesis of 1-[2-(ethylthio)benzoyl]piperidine involves the reaction of 2-(ethylthio)benzoyl chloride with piperidine in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and yields 1-[2-(ethylthio)benzoyl]piperidine as a white solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
1-[2-(ethylthio)benzoyl]piperidine has been studied extensively for its potential as a therapeutic agent. It has been found to exhibit a range of pharmacological activities, including anti-inflammatory, antitumor, and antimicrobial effects. 1-[2-(ethylthio)benzoyl]piperidine has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. Moreover, 1-[2-(ethylthio)benzoyl]piperidine has been found to possess anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
(2-ethylsulfanylphenyl)-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NOS/c1-2-17-13-9-5-4-8-12(13)14(16)15-10-6-3-7-11-15/h4-5,8-9H,2-3,6-7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCUXUCKMEFWJAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Ethylsulfanyl)phenyl](piperidino)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)-2-iodobenzohydrazide](/img/structure/B5802890.png)

![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-methylbutanamide](/img/structure/B5802904.png)
![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-methylpropanamide](/img/structure/B5802914.png)

![3-{5-[(phenylthio)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5802928.png)
![N-(1-phenylcyclopropyl)-N'-[(4-phenyl-1,3-thiazol-2-yl)methyl]urea](/img/structure/B5802932.png)
![N-ethyl-N',N'-dimethyl-N-[2-(trifluoromethyl)benzyl]-1,2-ethanediamine](/img/structure/B5802936.png)


![1-(2-fluorophenyl)-4-[(4-methylphenyl)carbonothioyl]piperazine](/img/structure/B5802958.png)
![N,N-diethyl-4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}aniline](/img/structure/B5802966.png)

